

Technical Support Center: In Vivo Studies with Cu(II)ATSM

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Compound of Interest

Compound Name: *Cu(II)astm*

Cat. No.: *B160576*

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cu(II)ATSM in vivo.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for Cu(II)ATSM's retention in tissues?

A1: The retention of Cu(II)ATSM is thought to be initiated by the reduction of the stable, lipophilic Cu(II) complex to the less stable Cu(I) form within cells. This reduction is more likely to occur in hypoxic environments with an excess of reducing agents like NADH and NADPH.^[1] The unstable Cu(I)ATSM complex can then dissociate, releasing the copper ion, which is subsequently trapped intracellularly by binding to copper chaperones and other proteins.^{[1][2]} However, this mechanism is still a subject of research, with some evidence suggesting that the inherent biology of copper uptake in hypoxic cells may also play a significant role.^{[3][4]}

Q2: How stable is the Cu(II)ATSM complex in a biological system?

A2: Cu(II)ATSM is a highly stable complex.^{[2][5]} In vitro studies have shown that it remains largely intact in the presence of high-affinity Cu(II)-binding molecules.^[5] However, its stability in vivo is more complex. The complex can be reduced by physiological reductants such as ascorbate, L-cysteine, and glutathione, although this often requires high concentrations of these reducing agents.^[2] There is also evidence of some dissociation of the complex in blood serum in vivo.^[6]

Q3: My in vivo experiment with orally administered Cu(II)ATSM showed low bioavailability. What could be the reason?

A3: Low bioavailability following oral administration is a common challenge with Cu(II)ATSM. This is primarily due to its poor solubility in aqueous solutions.[2] The compound is often administered as a suspension, which can lead to inefficient absorption from the gastrointestinal tract.[1] For improved bioavailability and higher tissue concentrations, particularly in the central nervous system, transdermal administration of Cu(II)ATSM dissolved in dimethyl sulfoxide (DMSO) has been shown to be more effective than oral gavage of a suspension.[7][8]

Q4: I am observing unexpected toxicity in my animal model. What are the potential causes?

A4: While Cu(II)ATSM has been shown to be safe in several preclinical and clinical studies, unexpected toxicity can occur.[6] Potential causes include:

- Off-target effects: The released copper ion could disrupt normal cellular copper homeostasis if not properly sequestered.
- Vehicle toxicity: The vehicle used for administration, such as DMSO for transdermal application, can have its own toxic effects, especially at high concentrations or with repeated administration.
- Impurities: The synthesis of Cu(II)ATSM can sometimes result in impurities that may have toxic properties.[2] It is crucial to ensure the purity of the compound before in vivo use.

Q5: Can I use Cu(II)ATSM to treat animal models of diseases other than amyotrophic lateral sclerosis (ALS)?

A5: Yes, while much of the research has focused on ALS, Cu(II)ATSM has shown therapeutic potential in other disease models.[9] It has been investigated in models of Parkinson's disease, cerebral ischemia, and has anti-inflammatory properties.[9][10][11] Its ability to inhibit ferroptosis, a form of iron-dependent cell death, suggests its potential in a broader range of neurodegenerative diseases.[12]

Troubleshooting Guides

Issue 1: Inconsistent or Low Efficacy in In Vivo Experiments

Possible Cause	Troubleshooting Step
Poor Bioavailability	Switch from oral gavage of a suspension to transdermal application of a DMSO-based solution to improve absorption.[7][8]
Insufficient Dose	The therapeutic effects of Cu(II)ATSM can be dose-dependent. Consider performing a dose-escalation study to determine the optimal dose for your model.
Timing of Administration	For therapeutic interventions, the timing of administration relative to disease onset or progression can be critical. Starting treatment after the onset of symptoms may be less effective.[9]
Instability of Formulation	Prepare Cu(II)ATSM formulations fresh daily to avoid degradation.[1]

Issue 2: Difficulty in Preparing a Stable Formulation for In Vivo Administration

Possible Cause	Troubleshooting Step
Poor Aqueous Solubility	For oral administration, prepare a fine suspension in a standard suspension vehicle (SSV) containing NaCl, Na-carboxymethylcellulose, benzyl alcohol, and Tween-80.[1] For transdermal administration, dissolve Cu(II)ATSM in dry, pharmaceutical-grade DMSO. Note that the presence of water can hinder dissolution in DMSO.[2]
Precipitation of the Compound	Ensure thorough mixing and sonication when preparing suspensions to achieve a uniform particle size. For DMSO solutions, ensure the DMSO is anhydrous.[2]

Quantitative Data

Table 1: Pharmacokinetic Parameters of Cu-ATSM and ATSM in Mouse Plasma after Intravenous Administration[3]

Compound	Cmax (ng/mL)	T1/2 (minutes)
Cu-ATSM	130 ± 30	21.5
ATSM	1100 ± 100	22.4

Data are presented as mean ± SD.

Table 2: Biodistribution of ⁶⁴Cu-ATSM in BALB/c Nude Mice (%ID/g)[4]

Organ	30 min	1 hr	4 hr	24 hr
Liver	10.2 ± 1.5	9.8 ± 1.1	7.5 ± 0.9	2.1 ± 0.3
Kidneys	3.5 ± 0.4	3.1 ± 0.3	2.0 ± 0.2	0.5 ± 0.1
Small Intestine	2.1 ± 0.3	2.5 ± 0.4	3.1 ± 0.5	0.8 ± 0.2
Large Intestine	0.8 ± 0.2	1.2 ± 0.3	4.5 ± 0.7	1.5 ± 0.4
Blood	1.5 ± 0.2	1.1 ± 0.1	0.5 ± 0.1	0.1 ± 0.0

%ID/g = percentage of injected dose per gram of tissue. Data are presented as mean ± SD.

Table 3: In Vitro Efficacy of Cu(II)ATSM in Inhibiting Ferroptosis[12]

Inducer of Ferroptosis	Cell Line	EC50 of Cu(II)ATSM (nM)
RSL3	N27	134
Erastin	N27	169
Iron(II)	N27	171

EC50 is the half-maximal effective concentration.

Experimental Protocols

Protocol 1: Oral Gavage Administration of Cu(II)ATSM Suspension in Mice[1][13][14][15]

- Preparation of Suspension:
 - Synthesize Cu(II)ATSM as previously described.[2]
 - Prepare a standard suspension vehicle (SSV) consisting of 0.9% (w/v) NaCl, 0.5% (w/v) Na-carboxymethylcellulose (medium viscosity), 0.5% (v/v) benzyl alcohol, and 0.4% (v/v) Tween-80 in sterile water.

- Prepare the Cu(II)ATSM suspension daily by adding the desired amount of the compound to the SSV to achieve the target concentration (e.g., 30 mg/kg body weight).
- Vortex or sonicate the suspension to ensure it is well-mixed before each administration.
- Administration:
 - Weigh the mouse to determine the correct volume of suspension to administer. The maximum recommended volume for oral gavage in mice is 10 mL/kg.
 - Use an appropriately sized gavage needle (e.g., 18-20 gauge for adult mice) with a ball tip to prevent injury.
 - Gently restrain the mouse and insert the gavage needle into the esophagus.
 - Slowly administer the suspension.
 - Monitor the animal for any signs of distress after administration.

Protocol 2: Transdermal Administration of Cu(II)ATSM in DMSO in Mice[2]

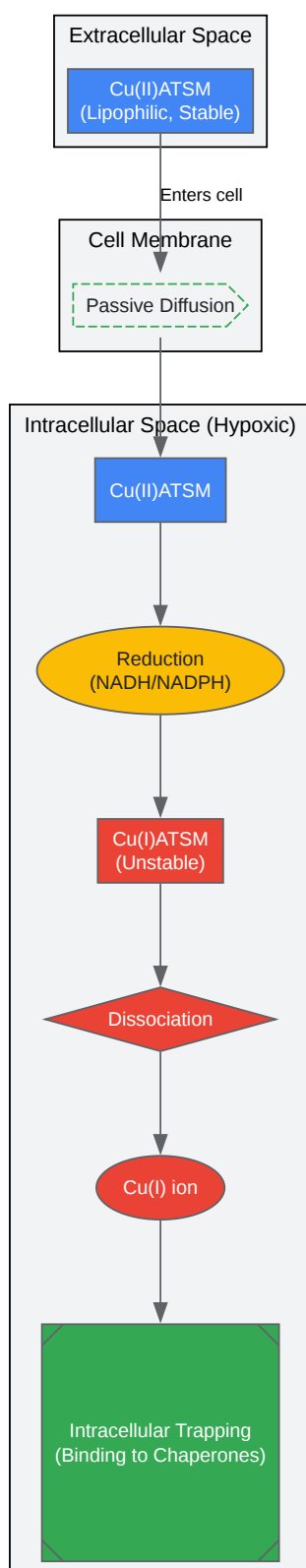
- Preparation of Solution:
 - Dissolve Cu(II)ATSM in dry, pharmaceutical-grade dimethyl sulfoxide (DMSO) to the desired concentration (e.g., 15 µg/µL). Sonication may be required to fully dissolve the compound.
 - Prepare the solution fresh before use.
- Administration:
 - Weigh the mice to calculate the required dose (e.g., 100 mg/kg).
 - Using a pipette, apply the Cu(II)ATSM solution directly to the skin on the back of the mouse's neck.

- For larger doses, apply the solution in multiple streaks along the back to maximize the surface area for absorption. Shaving the application site is not necessary.
- Administer an equivalent volume of DMSO to control animals.

Protocol 3: In Vitro Stability Assessment of Radiolabeled Cu(II)ATSM in Blood[16]

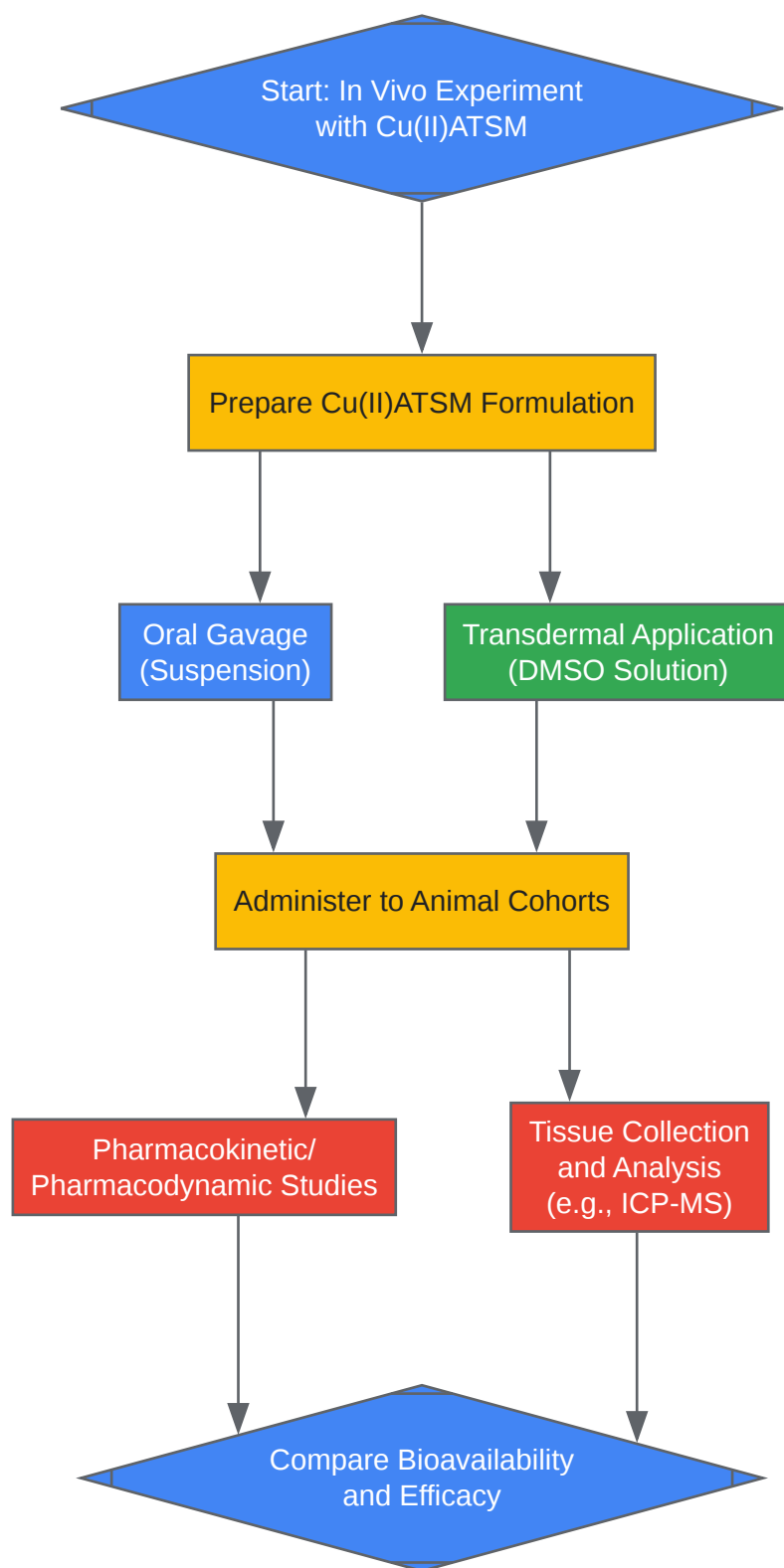
- Incubation:
 - Incubate ^{64}Cu -ATSM in whole blood or serum at 37°C for various time points (e.g., 5, 30, 60, 120 minutes).
- Octanol-Extraction Method (to determine intact complex):
 - To a sample of the incubated blood, add an equal volume of octanol.
 - Vortex vigorously and then centrifuge to separate the layers.
 - Measure the radioactivity in the octanol layer (containing the lipophilic, intact ^{64}Cu -ATSM) and the aqueous/cellular layer.
 - Calculate the percentage of octanol-extractable radioactivity.
- Ethanol Precipitation Method (to determine protein-bound copper):
 - To a sample of the incubated serum, add cold ethanol to precipitate the proteins.
 - Centrifuge to pellet the precipitated proteins.
 - Measure the radioactivity in the protein pellet and the supernatant.
 - Calculate the percentage of radioactivity bound to serum proteins.

Visualizations



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Caption: Proposed mechanism of Cu(II)ATSM retention in hypoxic cells.



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Caption: Workflow for comparing oral and transdermal administration of Cu(II)ATSM.



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Caption: Troubleshooting flowchart for unexpected in vivo results with Cu(II)ATSM.

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